molecular formula C9H9ClF3N B13958934 N-(4-chlorobenzyl)-1,1,1-trifluoro-N-methylmethanamine

N-(4-chlorobenzyl)-1,1,1-trifluoro-N-methylmethanamine

Cat. No.: B13958934
M. Wt: 223.62 g/mol
InChI Key: ZJGKZJVJXZXRIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorobenzyl)-1,1,1-trifluoro-N-methylmethanamine is an organic compound that features a trifluoromethyl group, a chlorobenzyl group, and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-1,1,1-trifluoro-N-methylmethanamine typically involves the reaction of 4-chlorobenzyl chloride with 1,1,1-trifluoro-N-methylmethanamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is typically conducted in an organic solvent, such as dichloromethane or toluene, at a temperature range of 0-50°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-1,1,1-trifluoro-N-methylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like Grignard reagents or organolithium compounds can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines.

Scientific Research Applications

N-(4-chlorobenzyl)-1,1,1-trifluoro-N-methylmethanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-1,1,1-trifluoro-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The chlorobenzyl group can participate in various binding interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    N,N-Bis(4-chlorobenzyl)-1h-1,2,3,4-tetraazol-5-amine: This compound shares the chlorobenzyl group but has a different core structure.

    4-chlorobenzyl alcohol: This compound has a similar chlorobenzyl group but lacks the trifluoromethyl and methylamine groups.

Uniqueness

N-(4-chlorobenzyl)-1,1,1-trifluoro-N-methylmethanamine is unique due to the presence of both the trifluoromethyl and chlorobenzyl groups, which impart distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the chlorobenzyl group contributes to its reactivity and potential biological activity.

Properties

Molecular Formula

C9H9ClF3N

Molecular Weight

223.62 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-1,1,1-trifluoro-N-methylmethanamine

InChI

InChI=1S/C9H9ClF3N/c1-14(9(11,12)13)6-7-2-4-8(10)5-3-7/h2-5H,6H2,1H3

InChI Key

ZJGKZJVJXZXRIO-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=C(C=C1)Cl)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.